molecular formula C11H23N3O B1488862 2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide CAS No. 2098098-22-5

2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide

Cat. No. B1488862
CAS RN: 2098098-22-5
M. Wt: 213.32 g/mol
InChI Key: KHFMCCNECVYOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide (2-ABA) is an important synthetic compound used in a wide range of scientific research applications. It has been found to have a variety of biochemical and physiological effects, and its unique structure and properties make it a vital tool for laboratory experiments.

Scientific Research Applications

Synthetic Procedures and Chemical Modifications

2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide is a compound of interest due to its potential for chemical modifications and applications in developing new pharmacophores. The chemical nature of this compound allows for various synthetic approaches and modifications, contributing to the development of molecules with potential therapeutic applications. Research indicates that synthetic chemists are keen on developing new procedures to access compounds with guanidine and benzazole moieties, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, due to their diverse biological activities and clinical applications (M. Rosales-Hernández et al., 2022). These efforts highlight the importance of 2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide as a precursor in synthesizing compounds with potential for therapeutic use.

Applications in Medicinal Chemistry

The compound's relevance extends to medicinal chemistry, where its derivatives are explored for therapeutic properties. For instance, cyclic β-amino acids and their derivatives, which can be synthesized from compounds like 2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide, have shown significant impact in drug research, particularly in the development of new molecular entities with improved pharmacological profiles (L. Kiss et al., 2018). This underscores the compound's utility in generating novel drug candidates with potential applications across various therapeutic areas.

Contribution to Drug Development

Additionally, the synthesis and functionalization of β-amino acid derivatives, utilizing compounds such as 2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide, are crucial for accessing new types of molecular entities. These efforts are particularly relevant in the context of discovering drugs with enhanced efficacy and specificity (L. Kiss et al., 2018). By facilitating the development of compounds with diverse biological activities, this chemical serves as a foundational block in the quest for new therapeutic agents.

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-5-6-14(4-2)11(15)9-13-7-10(12)8-13/h10H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFMCCNECVYOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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